N-苄基-N-甲基硫脲

描述

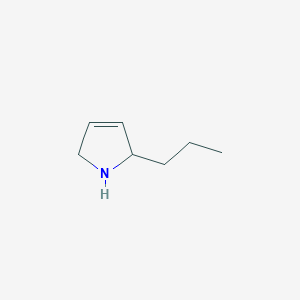

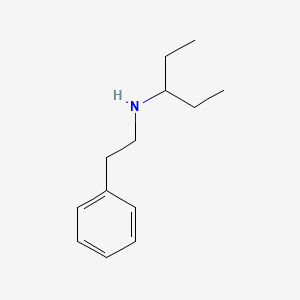

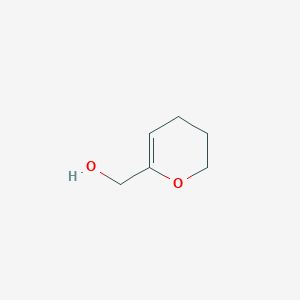

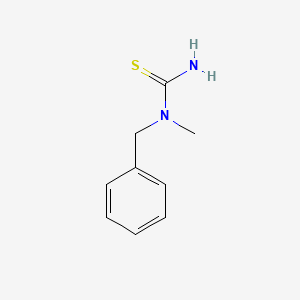

N-benzyl-N-methylthiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a thiourea functional group (–NH–C(=S)–NH–). Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their ability to act as ligands, catalysts, and building blocks for more complex molecules.

Synthesis Analysis

The synthesis of N-benzyl-N-methylthiourea derivatives can be achieved through various synthetic routes. One such method involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, yielding good yields of the desired products . Another approach includes the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids, leading to the formation of SMe-isothiourea methyl esters, which can be further reacted to obtain urea N-methyl amide derivatives .

Molecular Structure Analysis

The molecular structure of N-benzyl-N-methylthiourea derivatives can be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and X-ray diffraction analysis. For instance, the crystal structure of N-benzoyl-N'-4-methylphenylthiourea (BMPT) was determined by X-ray diffraction, revealing the presence of an intramolecular hydrogen bond . Additionally, the structures of SMe-isothiourea methyl esters derived from chiral amino acids were established by X-ray diffraction analysis .

Chemical Reactions Analysis

N-benzyl-N-methylthiourea and its derivatives can participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of benzisothiazolone derivatives through the formation of a new N-S bond . They can also react with primary aromatic amines to form acylthiourea derivatives with antimicrobial properties . Furthermore, the reaction of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol with β-diketones/β-ketoesters can provide 4H-1,4-benzothiazines, with the corresponding sulfones obtained by oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N-methylthiourea derivatives can be influenced by the substituents on the phenyl group attached to the thiourea nitrogen. For instance, the antimicrobial activity of new 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives was found to be dependent on the type, number, and position of the substituent, with iodine and nitro substituents favoring activity against Gram-negative bacterial strains . The solubility and melting points of these compounds can also be characterized to determine their physical properties .

科学研究应用

抗微生物特性

N-苄基-N-甲基硫脲衍生物已经表现出显著的抗微生物活性。一项关于酰硫脲衍生物的研究,包括苄基-甲基硫脲衍生物,在低浓度下对各种细菌和真菌菌株表现出有效性。抗微生物活性取决于硫脲氮上的取代基,碘和硝基取代基增强了对革兰氏阴性细菌的活性,而甲基和乙基等电子给予基团提高了对革兰氏阳性和真菌菌株的功效 (Limban et al., 2011)。

杂环化合物合成中的应用

使用过氧化镍氧化N-甲基-N'-硫脲衍生物已被用于合成各种杂环化合物,如2-取代氨基苯并噁唑。这个过程展示了N-苄基-N-甲基硫脲在促进特定化学反应和化合物合成中的实用性 (Ogura et al., 1981)。

潜在的抗白血病药物

类似于N-苄基-N-甲基硫脲的异硫脲衍生物对各种人类癌细胞系,包括白血病,表现出显著的细胞毒性。一项关于S-苄咪唑基甲基异硫脲衍生物的研究,与N-苄基-N-甲基硫脲密切相关,表明在人类急性髓性白血病细胞系中诱导显著的凋亡 (Koronkiewicz et al., 2015)。

太阳能电池中的化学浴沉积

N-苄基-N-甲基硫脲已被用于化学浴沉积镉硫化物(CdS)用于太阳能电池应用。发现使用这种化合物作为硫源会导致超薄CdS层中的良好量子效率和一致性性能,表明其在改进太阳能电池技术中的潜力 (Alexander et al., 2014)。

振动和电子特性

涉及1-苄基-3-呋喃酰-1-苯基硫脲的研究,这是N-苄基-N-甲基硫脲的衍生物,为了解其振动、电子和结构特性提供了见解。这些研究对于理解这些化合物的性质以及在各个领域,包括材料科学和制药学中的潜在应用至关重要 (Lestard et al., 2015)。

属性

IUPAC Name |

1-benzyl-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGECWZHYDMFANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501551 | |

| Record name | N-Benzyl-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53393-11-6 | |

| Record name | N-Benzyl-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)